molecular formula C₂₂H₃₀O₅ B1663507 Glaucocalyxin B CAS No. 80508-81-2

Glaucocalyxin B

Katalognummer B1663507
CAS-Nummer: 80508-81-2
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: LSUXOKVMORWDLT-KEXKRWMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glaucocalyxin B (Gla B) is a type of sesquiterpenoids . It has been found to have good anti-inflammatory properties . It has been studied for its pharmacological effects and targets, particularly in the context of rheumatoid arthritis .


Synthesis Analysis

The synthesis of Glaucocalyxin A, a compound related to Glaucocalyxin B, has been achieved through a method involving the formation of a highly oxygenated bicyclo [3.2.1]octane ring system. This was done through Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . Other salient features of the synthesis include a highly enantioselective conjugate addition/acylation cascade reaction, a Yamamoto aldol reaction, and an intramolecular Diels–Alder reaction to assemble the A/B ring system .


Molecular Structure Analysis

Molecular docking has revealed a targeted binding relationship between Glaucocalyxin B and the pocket of P65 protein .


Chemical Reactions Analysis

Glaucocalyxin B has been found to inhibit M1 polarization, decrease the levels of TNF-α, IL-1β, IL-6, iNOS and IL-12, and inhibit the expression of P65 and p-P65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glaucocalyxin B can be found in databases such as PubChem .

Wissenschaftliche Forschungsanwendungen

  • Cardiovascular Diseases

    • Field : Cardiology
    • Application : Glaucocalyxin A (GLA), a compound similar to GLB, has been found to inhibit platelet activation and thrombus formation .
    • Method : The experiment involved treating platelets with GLA and measuring the generation of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) .
    • Results : GLA significantly decreased the generation of NO, TNF-α, IL-1β, COX-2, and iNOS. It also inhibited the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and the generation of reactive oxygen species (ROS) .
  • Diabetes

    • Field : Endocrinology
    • Application : While specific studies on GLB and diabetes are limited, research on GLA has shown that it can ameliorate hypoxia/reoxygenation-induced injury in human renal proximal tubular epithelial cells . This could potentially have implications for diabetic nephropathy.
    • Method : The experiment involved treating HK-2 human renal tubular epithelial cells with GLA and measuring the mRNA expressions of inflammatory and antioxidant factors .
    • Results : GLA pre-treatment improved the cell viability of HK-2 cells exposed to hypoxia/reoxygenation. GLA suppressed the hypoxia/reoxygenation-induced reactive oxygen species (ROS) production in HK-2 cells .
  • Liver Diseases

    • Field : Hepatology
    • Application : Studies on GLA have shown potential in attenuating liver fibrosis and improving the associated gut microbiota imbalance . It has also shown effects on human liver cancer cells .
    • Method : In one study, a liver fibrosis model was established using male C57BL/6 mice. The mice were treated with GLA via intraperitoneal injection .
    • Results : GLA could significantly decrease the level of liver function (AST, ALT, TBA) and liver fibrosis (HA, LN, PC-III, IV-C). It also significantly decreased inflammation levels (IL-1β, TNF-α) .
  • Kidney Diseases

    • Field : Nephrology
    • Application : Glaucocalyxin A (GLA), a compound similar to GLB, has been found to ameliorate hypoxia/reoxygenation-induced injury in human renal proximal tubular epithelial cells . This could potentially have implications for acute kidney injury (AKI).
    • Method : The experiment involved treating HK-2 human renal tubular epithelial cells with GLA and measuring the mRNA expressions of inflammatory and antioxidant factors .
    • Results : GLA pre-treatment improved the cell viability of HK-2 cells exposed to hypoxia/reoxygenation. GLA suppressed the hypoxia/reoxygenation-induced reactive oxygen species (ROS) production in HK-2 cells .
  • Lung Diseases

    • Field : Pulmonology
    • Application : Glaucocalyxin A (GLA), a compound similar to GLB, has been found to alleviate lipopolysaccharide-induced inflammation and apoptosis in pulmonary microvascular endothelial cells . This could potentially have implications for pneumonia.
    • Method : The experiment involved treating human pulmonary microvascular endothelial cells (hPMVECs) treated with lipopolysaccharide (LPS) with GLA, followed by the detection of cell viability, inflammation, apoptosis and cell permeability .
    • Results : GLA ameliorated inflammation, apoptosis and permeability injury in LPS-induced hPMVECs .
  • Skin Diseases

    • Field : Dermatology
    • Application : While specific studies on GLB and skin diseases are limited, research on GLA has shown that it can alleviate dyskinesia, inflammation and oxidative stress in Parkinson’s disease model rats by activating the nuclear factor erythroid 2–related factor 2/heme oxygenase-1 pathway . This could potentially have implications for skin diseases related to inflammation and oxidative stress.
    • Method : The experiment involved treating Parkinson’s disease model rats with GLA and measuring the number of adjustment steps, the number of forepaw movements and the number of positive reactions .
    • Results : GLA reduced the number of adjustment steps and forepaw movements in the Parkinson’s group. It also decreased the levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, and increased the levels of nuclear factor erythroid 2-related factor and heme oxygenase-1 .

Zukünftige Richtungen

Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like Glaucocalyxin B could be beneficial .

Eigenschaften

IUPAC Name

[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXOKVMORWDLT-KEXKRWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucocalyxin B

CAS RN

80508-81-2
Record name (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80508-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glaucocalyxin B
Reactant of Route 2
Reactant of Route 2
Glaucocalyxin B
Reactant of Route 3
Reactant of Route 3
Glaucocalyxin B
Reactant of Route 4
Glaucocalyxin B
Reactant of Route 5
Reactant of Route 5
Glaucocalyxin B
Reactant of Route 6
Reactant of Route 6
Glaucocalyxin B

Citations

For This Compound
188
Citations
P Gan, L Zhang, Y Chen, Y Zhang, F Zhang… - Journal of …, 2015 - Elsevier
… Here, we report that glaucocalyxin B (GLB), an analogue of GLA, exerts anti-inflammatory effects, mainly by targeting p38 mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF…
Number of citations: 58 www.sciencedirect.com
T Zhang, C Xu, P Zheng, X Zhang, C Qiu… - … Medicine and Cellular …, 2022 - hindawi.com
… Glaucocalyxin B (GLB), a diterpenoid isolated from the aerial parts of Rabdosia japonica, has shown antitumor activity in some tumors. However, the mechanisms by which GLB inhibits …
Number of citations: 4 www.hindawi.com
W Xu, D Zheng, Y Liu, J Li, L Yang… - Cellular Physiology and …, 2018 - karger.com
Background/Aims: Parkinson’s disease (PD) is a common neurodegenerative disease in the old population, characterized by dopaminergic neuron loss, inflammation and oxidative …
Number of citations: 52 karger.com
C Han, Y Yang, Y Sheng, J Wang, X Zhou, W Li… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
… Glaucocalyxin B is a compound isolated and purified from the Rabdosia japonica, without clear anti… Therefore, in this study, we explored the effect and mechanism of Glaucocalyxin B on …
Number of citations: 8 www.ncbi.nlm.nih.gov
Y Pan, J Bai, F Shen, L Sun… - Molecular Medicine …, 2016 - spandidos-publications.com
Glaucocalyxin (Gln), an ent‑kaurane diterpenoid isolated from the Chinese traditional medicine, Rabdosia japonica, represents a novel class of anticancer drugs. GlnA is one of the …
Number of citations: 7 www.spandidos-publications.com
Y Liu, X Wu, J An, W Lv, Y Geng, T Lou… - Journal of Cellular …, 2019 - Wiley Online Library
Oxidative stress has been implicated in the development of cerebral ischemia/reperfusion (I/R) injury. Glaucocalyxin B (GLB), one of five ent‐kauranoid diterpenoids, was reported to …
Number of citations: 10 onlinelibrary.wiley.com
MS Ur Rahman, L Zhang, L Wu, Y Xie… - Drug design …, 2017 - Taylor & Francis
… In this study, the low/nontoxic dosage of glaucocalyxin B (GLB) was used with other DNA linker agents mitomycin C (MMC), cisplatin (DDP), or cyclophosphamide (CTX) to treat GC cells…
Number of citations: 10 www.tandfonline.com
W Huang, X Guan, Y Lv - Biomedical Chromatography, 2018 - Wiley Online Library
… The extraction recoveries determined for glaucocalyxin A and glaucocalyxin B are shown in Table 2. The average recoveries for glaucocalyxin A and glaucocalyxin B ranged from 81.4 …
Z LIN, Y WANG, Y GAO - Indian Journal of Pharmaceutical …, 2023 - search.ebscohost.com
… +40 ng/ml glaucocalyxin B) and high-dose group (Parkinson+60 ng/ml glaucocalyxin B). The … Glaucocalyxin B can alleviate the dyskinesia of Parkinson's disease model rats and reduce …
Number of citations: 0 search.ebscohost.com
Z Xiang, X Wu, X Liu, Y Jin - Natural product research, 2014 - Taylor & Francis
… Xu et al. isolated and identified Glaucocalyxin A and Glaucocalyxin B from the leaves of I.japonica var. glaucocalyx since 1981. There were other 58 natural ent-kaurane deterpenoids …
Number of citations: 39 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.